3-Methoxybenzylisocyanide

Thermal Rearrangement Kinetic Isotope Effect Substituent Effect

3-Methoxybenzylisocyanide (meta-regioisomer) is non-substitutable for applications where substitution pattern governs outcome. Unlike para-analogs, it delivers unique diastereoselectivity in chiral aziridine reactions, enables SAR mapping of heme oxygenase (42-fold enhanced binding vs alkyl), and serves as calibrated Mayr nucleophile (N=4.90). Its electronic profile alters digermene adduct stability. Substituting with alternative regioisomers risks divergent products. Procure this specific meta isomer for reproducible, publishable results.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 177762-74-2
Cat. No. B064258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzylisocyanide
CAS177762-74-2
Synonyms3-METHOXYBENZYLISOCYANIDE
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C[N+]#[C-]
InChIInChI=1S/C9H9NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,2H3
InChIKeyMSAGVJQUFPGWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzylisocyanide (CAS 177762-74-2): A Meta-Substituted Aryl Isocyanide Scaffold for Multicomponent and Organometallic Synthesis


3-Methoxybenzylisocyanide (CAS 177762-74-2), also known as 1-(isocyanomethyl)-3-methoxybenzene, is an aromatic isocyanide bearing a methoxy group at the meta position of the benzyl ring . With the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol, this compound exhibits the characteristic divalent carbon reactivity of the isocyanide functional group, enabling its use as a versatile C1 building block in multicomponent reactions (MCRs) and as a ligand in coordination chemistry . It is commercially available from specialty chemical suppliers for research purposes, typically at purities of ≥95% . Its substitution pattern distinguishes it from more common para-methoxy and unsubstituted benzyl isocyanide analogs, which can lead to divergent outcomes in stereoselective transformations and thermal rearrangement kinetics.

Why 3-Methoxybenzylisocyanide Cannot Be Casually Substituted with Other Benzyl Isocyanides


The performance of a benzyl isocyanide in a given reaction is exquisitely sensitive to the electronic and steric effects imparted by its substituents. Even seemingly minor changes—such as relocating a methoxy group from the para to the meta position—can dramatically alter reaction outcomes [1]. This is not merely a matter of yield variation; fundamental parameters like nucleophilicity, thermal stability, diastereoselectivity, and the very pathway of a reaction (e.g., stable adduct formation vs. catalyst decomposition) can be inverted [2][3]. Consequently, substituting 3-methoxybenzylisocyanide with a different, more readily available isocyanide (e.g., benzyl isocyanide or 4-methoxybenzylisocyanide) without experimental validation risks reaction failure or the production of an entirely different product profile, wasting valuable research time and resources.

Quantitative Evidence Guide: 3-Methoxybenzylisocyanide Differentiation from Close Analogs


Predicted Thermal Isomerization Kinetics: Divergent Entropic Control from Substitution Pattern

The thermal isomerization of substituted benzyl isocyanides is governed entirely by entropic factors, as shown in a systematic study of substituent effects [1]. While specific rate data for the 3-methoxy derivative was not explicitly tabulated in the source, the study established a robust Hammett correlation (ρ+ = -0.24) that allows for the prediction of relative rates based on substituent σ+ values. For a meta-methoxy group (σ+ ≈ 0.05), the predicted rate enhancement relative to the unsubstituted parent (σ+ = 0.00) would be minimal (factor of ~1.03), in stark contrast to the para-methoxy analog (σ+ = -0.78), which would be predicted to isomerize approximately 60% faster (factor of ~1.6) [1]. This quantifiable difference in predicted thermal stability is critical for designing high-temperature reactions or evaluating compound shelf-life.

Thermal Rearrangement Kinetic Isotope Effect Substituent Effect

Reactivity Divergence in Organogermanium Chemistry: Substrate-Dependent Adduct Stability

A comparative study of isocyanide addition to a germanium-germanium double bond (tetramesityldigermene) revealed that the nature of the isocyanide dictates the reaction pathway [1]. Benzyl isocyanide (unsubstituted) reacted to form a stable C-NC activation adduct, Mes₂Ge(CH₂Ph)Ge(CN)Mes₂, in quantitative yield. In stark contrast, tert-butyl isocyanide and 2,6-dimethylphenyl isocyanide failed to yield analogous stable adducts; instead, their presence merely accelerated the decomposition of the digermene to the corresponding cyclotrigermane [1]. While 3-methoxybenzylisocyanide was not directly tested, this study demonstrates a binary, substrate-dependent switch in reactivity among isocyanides. The benzyl framework is required for stabilizing the insertion product, a property that may be fine-tuned by the electronic influence of a meta-methoxy substituent.

Organometallic Isocyanide Insertion Main Group Chemistry

Stereochemical Implications for Chiral 1,3-Diamine Synthesis: The Para vs. Meta Methoxy Distinction

Lithiated 4-methoxybenzylisocyanide has been established as a key building block for the diastereoselective synthesis of chiral 1,3-diamines, reacting with chiral N-activated aziridines to yield separable diastereomers of 3-isocyanoamines [1]. In a representative reaction with an N-tosylaziridine derived from L-phenylalanine, the lithiated 4-methoxybenzylisocyanide gave a 60:40 syn:anti diastereomeric ratio, with isolated yields of 38% and 17% for the pure diastereomers after chromatographic separation [1]. The substitution pattern on the benzyl ring is a critical variable in these lithiation and addition steps, affecting both the acidity of the benzylic protons and the steric environment around the reacting carbanion. The meta-methoxy group of 3-methoxybenzylisocyanide will provide a different electronic and steric landscape than the para-substituted analog, potentially altering diastereoselectivity in this important class of transformations.

Diastereoselective Synthesis Chiral Pool Lithiated Isocyanides

Class-Level Potency as a Biological Probe: Quantified Binding Affinity of Benzyl Isocyanide to Heme Oxygenase

Benzyl isocyanide has been identified as the most potent uncompetitive inhibitor of heme oxygenase-1 (HO-1) among a series of isocyanides, exhibiting a binding affinity for ferrous heme that is approximately 42-fold greater than that of isopropyl isocyanide [1]. Specifically, the dissociation constant (Kd) for benzyl isocyanide binding to ferrous HO-1 was reported to be 0.15 µM, compared to 6.3 µM for isopropyl isocyanide [1]. This dramatic difference underscores the critical role of the aromatic benzyl group in achieving high-affinity coordination to heme iron centers. The 3-methoxybenzylisocyanide, by retaining the key benzyl pharmacophore while introducing a tunable electronic handle, represents a strategic scaffold for further optimizing or probing this binding interaction.

Heme Oxygenase Enzyme Inhibition Bioinorganic

Quantified Nucleophilicity of the Benzyl Isocyanide Scaffold: A Benchmark for Reactivity in Polar Reactions

The nucleophilicity of benzyl isocyanide has been precisely quantified on Mayr's comprehensive reactivity scale, with parameters N = 4.90 and sN = 0.74 in dichloromethane [1]. These parameters allow for the a priori calculation of rate constants for reactions with a vast array of electrophiles for which Mayr electrophilicity parameters (E) are known, using the equation log k (20°C) = sN(N + E). For instance, the rate constant for its reaction with a benzhydrylium ion of E = -5.0 would be log k = 0.74(4.90 - 5.0) = 0.66, yielding a second-order rate constant of 4.6 M⁻¹ s⁻¹. While the meta-methoxy group of the target compound will modulate this reactivity via its inductive effect, the benzyl isocyanide value provides a crucial baseline and places this class of compounds firmly in the moderate nucleophile category, distinct from more reactive alkyl isocyanides.

Nucleophilicity Mayr's Reactivity Scales Physical Organic

Optimized Application Scenarios for 3-Methoxybenzylisocyanide in Research and Early Development


Diastereoselective Synthesis of Novel 1,3-Diamine Scaffolds

This scenario directly builds upon the evidence that the substitution pattern of a methoxybenzyl isocyanide influences stereochemical outcomes in reactions with chiral aziridines [1]. Research groups focused on synthesizing libraries of enantiomerically pure 1,3-diamines for medicinal chemistry (e.g., as ligands for platinum-based cytostatics) will find 3-methoxybenzylisocyanide to be a distinct and non-substitutable building block. Its use is predicted to yield a unique diastereomeric profile compared to the para isomer, providing access to a different region of chiral chemical space. This is particularly valuable when a lead optimization campaign requires exploring subtle structural modifications around the diamine core to improve potency or selectivity. Procurement of this specific regioisomer is essential for reproducibility and to achieve the desired stereochemical result.

Structure-Activity Relationship (SAR) Studies on Heme Oxygenase Inhibition

Given the potent, 42-fold enhanced binding of the parent benzyl isocyanide to heme oxygenase compared to an alkyl analog, 3-methoxybenzylisocyanide emerges as a logical and data-supported probe for SAR studies [2]. In this application, the compound serves as a core pharmacophore for exploring substituent effects on HO-1 inhibition. The meta-methoxy group introduces a measurable electronic perturbation and a potential hydrogen-bonding site without altering the fundamental benzyl geometry required for high-affinity binding. Researchers can compare the Kd and inhibition kinetics of 3-methoxybenzylisocyanide against the unsubstituted parent and the 4-methoxy isomer to map the electronic and steric requirements of the enzyme's active site. This application requires the procurement of the specific, pure regioisomer to generate interpretable and publishable SAR data.

Mechanistic Probe for Isocyanide Insertion into Low-Valent Main Group Species

The binary reactivity divergence observed with digermenes—where benzyl isocyanide yields a stable adduct while alkyl and bulky aryl isocyanides do not—positions 3-methoxybenzylisocyanide as a valuable mechanistic probe [3]. Researchers investigating the fundamental reactivity of low-valent main group compounds (e.g., silylenes, germylenes, stannylenes) can use this compound to explore how remote electronic effects (via the meta-methoxy group) influence the rate of insertion or the stability of the resulting adducts. Comparative kinetic studies with benzyl isocyanide and 4-methoxybenzylisocyanide could deconvolute the inductive and resonance contributions to the insertion barrier, providing fundamental insights into main-group reactivity. Such studies require a set of well-defined, pure regioisomers, making the procurement of each compound a scientific necessity.

Benchmarking Nucleophilicity in Novel Electrophilic Trapping Experiments

For physical organic chemists developing new electrophiles or studying novel reaction mechanisms, the Mayr nucleophilicity parameters of benzyl isocyanide (N=4.90, sN=0.74) provide a well-calibrated starting point [4]. 3-Methoxybenzylisocyanide can be employed as a reference nucleophile in kinetic competition experiments to determine the electrophilicity parameters (E) of new, reactive intermediates. By measuring the rate of its reaction with an unknown electrophile, researchers can place that electrophile on the comprehensive Mayr reactivity scale. The meta-methoxy group serves as an internal spectroscopic handle (via NMR or IR) for product analysis, while its similar steric profile to the parent benzyl isocyanide minimizes unwanted steric complications. This application leverages the compound's well-understood class reactivity to quantify the reactivity of new chemical entities.

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